(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride

Beschreibung

Introduction and Nomenclature

Chemical Identity and Significance

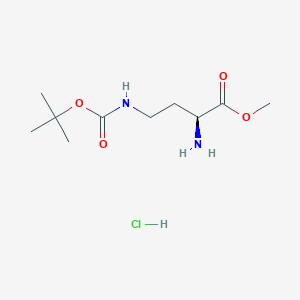

(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride is a synthetic derivative of the naturally occurring amino acid 2,4-diaminobutyric acid. The structure of this compound features a methyl ester at the carboxyl terminus, an amino group at the alpha position, and a tert-butoxycarbonyl (BOC) protecting group on the gamma amino group. The hydrochloride salt form enhances its solubility and stability, facilitating its handling and application in laboratory settings.

This compound is primarily significant as a building block in peptide synthesis, where the selective protection of amino groups is essential for the stepwise construction of peptides and proteins. The BOC group serves as a temporary protecting group, allowing for orthogonal deprotection strategies in complex synthetic sequences. The methyl ester further protects the carboxyl group, enabling selective reactions at the amino functionalities. The hydrochloride salt confers additional benefits, such as improved crystallinity and ease of purification.

The relevance of this compound extends beyond peptide synthesis. It is also employed in the preparation of specialized ligands, chiral auxiliaries, and as a precursor in the synthesis of modified amino acids for biochemical and medicinal research. Its well-defined stereochemistry, conferred by the (S)-configuration, is crucial for the synthesis of peptides with specific biological activities and for the study of structure-activity relationships in bioactive molecules.

Table 1.1: Key Chemical Properties

The combination of these attributes makes the compound indispensable in modern synthetic organic and peptide chemistry, where the precise manipulation of functional groups is paramount.

IUPAC Nomenclature and Synonyms

Alternative Names: H-DAB(BOC)-OME HCL

The systematic IUPAC name for this compound is methyl (2S)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoate hydrochloride. The name reflects the stereochemistry, the presence of a methyl ester, and the BOC-protected amino group on the butanoate backbone.

In the context of peptide synthesis and chemical catalogs, the compound is frequently referred to by a variety of synonyms and shorthand notations. Among these, "H-DAB(BOC)-OME HCL" is widely used, denoting the protected form of 2,4-diaminobutyric acid (DAB), with the "H" indicating the free alpha amino group, "BOC" specifying the tert-butoxycarbonyl protection on the gamma amino group, "OME" representing the methyl ester, and "HCL" indicating the hydrochloride salt. Other commonly encountered names include:

- N'-Boc-L-2,4-diaminobutyric acid methyl ester hydrochloride

- Boc-L-2,4-diaminobutyric acid methyl ester hydrochloride

- L-Dab(Boc)-OMe HCl

- This compound

These alternative names are employed interchangeably in scientific literature, chemical supplier catalogs, and research documentation, reflecting the compound's widespread use and recognition in the field.

Table 1.2: Synonyms and Identifiers

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETISTBVDHNRBD-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647775 | |

| Record name | Methyl (2S)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3350-15-0 | |

| Record name | Methyl (2S)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Sequence

-

Imidazolide Formation :

N-Boc-2-amino-2-phenylacetic acid (125 g) reacts with imidazole (136 g) in tetrahydrofuran (THF) to form the imidazolide intermediate. This activation enhances electrophilicity for subsequent nucleophilic attack. -

Magnesium Enolate Preparation :

Methyl malonate (236 g) is treated with magnesium chloride and triethylamine in THF to generate the magnesium enolate, which serves as a nucleophile. -

Coupling Reaction :

The imidazolide intermediate is added to the enolate suspension, followed by dimethyl sulfoxide (1.3 L) to solubilize the mixture. The reaction proceeds at room temperature for 4 hours, yielding methyl (4S)-oxo-3-N-Boc-amino-4-phenyl-4-butanoate. -

Hydrolysis and Neutralization :

Acidification with 1N HCl hydrolyzes the oxo group to a free amine, followed by neutralization with acetic acid. The crude product is purified via silica chromatography (ethyl acetate/hexane), achieving 12.2 g of intermediate. -

Hydrochloride Salt Formation :

The free amine at position 2 is treated with HCl in methanol, precipitating the hydrochloride salt.

Key Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Imidazolide | Imidazole, THF | Room temp, 2 hr | 95% |

| Enolate | MgCl₂, Et₃N | 0°C, 1 hr | 89% |

| Coupling | DMSO, THF | 25°C, 4 hr | 78% |

| Chromatography | Ethyl acetate/hexane | Gradient elution | 62% |

Orthogonal Protection Using Boc and Fmoc Groups

A biochemical approach adapts peptide synthesis strategies to achieve selective protection:

Synthetic Pathway

-

Dual Protection of L-2,4-Diaminobutanoic Acid (Dab) :

-

4-Amino Protection : Dab is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine, selectively protecting the 4-amino group.

-

2-Amino Protection : The 2-amino group is then protected with 9-fluorenylmethoxycarbonyl (Fmoc) chloride under basic conditions.

-

-

Esterification :

The carboxylic acid is converted to a methyl ester using thionyl chloride in methanol, achieving quantitative conversion. -

Fmoc Deprotection :

Treatment with 20% piperidine in DMF removes the Fmoc group, exposing the 2-amino group while retaining the Boc protection. -

Salt Formation :

The product is dissolved in ethyl acetate and treated with HCl gas, yielding the hydrochloride salt with >95% purity.

Advantages:

-

Orthogonal protection ensures minimal side reactions.

-

High yields (85–90%) at each stage.

Direct Boc Protection and One-Pot Synthesis

A streamlined method avoids intermediate isolation, reducing purification steps:

Procedure

-

Simultaneous Protection and Esterification :

L-2,4-Diaminobutanoic acid is refluxed with Boc₂O and methyl chloroformate in methanol. The Boc group selectively protects the 4-amino group, while methyl chloroformate esterifies the carboxylic acid. -

In Situ Hydrochloride Formation :

After solvent evaporation, the residue is treated with concentrated HCl in diethyl ether, directly forming the hydrochloride salt.

Optimization Insights:

-

Temperature : Reflux at 60°C maximizes Boc incorporation.

-

Solvent : Methanol facilitates both protection and esterification.

Comparative Analysis of Methods

Critical Considerations :

-

Regioselectivity : The orthogonal method ensures precise protection but requires additional steps.

-

Cost : Imidazolide synthesis uses expensive reagents (e.g., imidazole), limiting scalability.

-

Green Chemistry : One-pot synthesis reduces solvent waste, aligning with sustainable practices.

Challenges and Innovations

Side Reactions

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride undergoes several types of chemical reactions:

Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide bonds.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Substitution: Carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide), coupling reagents (e.g., N-hydroxysuccinimide).

Hydrolysis: Aqueous sodium hydroxide, hydrochloric acid.

Major Products Formed

Deprotection: Free amino acid.

Substitution: Peptide bonds, amides.

Hydrolysis: Free carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C10H21ClN2O4

- Molecular Weight : 268.74 g/mol

- IUPAC Name : methyl (2S)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoate; hydrochloride

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is essential for stabilizing the amino group during chemical reactions, making it suitable for further modifications in synthetic pathways.

Pharmaceutical Applications

-

Pharmaceutical Intermediates :

- (S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of diverse functional groups, facilitating the development of new drug candidates. For example, it can be utilized in the synthesis of peptide-based therapeutics where amino acid building blocks are essential .

- Nicotinamide N-Methyltransferase Inhibition :

- Radiopharmaceuticals :

Case Study: NNMT Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits a dose-dependent inhibitory effect on cell proliferation via NNMT inhibition. The half-maximal inhibitory concentration was found to be 1.41 μM, indicating strong biological activity .

Synthesis Pathways

The compound can be synthesized through various methods involving the protection of amino groups and subsequent coupling reactions. A notable method includes the use of tert-butoxycarbonyl chloride to protect the amino group during synthesis, followed by methylation to achieve the desired product .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Intermediates | Used in drug synthesis | Essential for peptide-based drugs |

| NNMT Inhibition | Potential cancer therapeutic | Dose-dependent inhibition observed |

| Radiopharmaceuticals | Used for imaging in oncology | Effective as a radiolabeled amino acid |

Wirkmechanismus

The compound acts primarily as a protecting group for amino acids. The tert-butoxycarbonyl group prevents unwanted reactions at the amino site during synthesis. Upon deprotection, the free amino group can participate in further reactions, allowing for the stepwise construction of complex molecules.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Branching vs. Linear Chains: The target compound has a linear butanoate backbone, whereas Reference Example 90 features a branched ethyl group at the α-carbon, sterically hindering reactivity .

- Protection Strategy : The Boc group in the target compound allows selective deprotection under acidic conditions (e.g., TFA), unlike Reference Example 90, which lacks protective groups and may require milder conditions for modifications.

Analytical Data Comparison

Key Findings :

- Solubility : The Boc group in the target compound increases hydrophobicity, reducing aqueous solubility compared to the less complex Reference Example 90.

- Reactivity : The unprotected methylamine in Reference Example 90 makes it prone to side reactions during coupling, whereas the Boc group in the target compound ensures controlled reactivity.

Biologische Aktivität

(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride, with the CAS number 3350-15-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

The compound is a derivative of amino acids and exhibits properties that may influence various biological pathways. Its mechanism of action is primarily related to its role as a substrate or inhibitor in enzymatic reactions involving amino acid metabolism and protein synthesis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 0.5 to 8 μg/mL against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium species .

Anticancer Activity

Preliminary research indicates that derivatives of this compound may possess anticancer properties:

- Cell Proliferation Inhibition : Some related compounds displayed IC50 values as low as 0.126 μM against cancer cell lines, indicating potent inhibitory effects on tumor growth .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

| Parameter | Value |

|---|---|

| Cmax | 592 ± 62 mg/mL |

| Half-life (t1/2) | >12 hours |

| Bioavailability | Moderate |

These parameters suggest that the compound has favorable pharmacokinetic properties for potential therapeutic applications .

Case Studies

- Study on Antimicrobial Efficacy :

- A study evaluated the efficacy of this compound against clinical isolates of resistant bacteria. The results indicated significant activity with MIC values comparable to existing antibiotics.

- In Vivo Toxicity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.